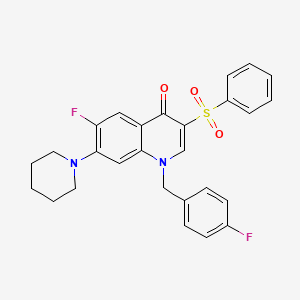
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24F2N2O3S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Properties and Transporter-Mediated Excretion
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one and similar compounds have shown notable pharmacokinetic properties. For instance, YM758 metabolites, structurally related to the compound , were found in human urine, plasma, and feces, indicating comprehensive distribution and metabolic processing. The study on YM758 revealed insights into the role of transporters like human organic cation transporter (OCT) and human organic anion transporter (OAT) in renal and hepatic excretion of its metabolites. The identification of metabolites and understanding the excretion pathways via transporters are crucial for drug development and safety profiles (Umehara et al., 2009).
Chemical Synthesis and Protective Group Strategy
The chemical synthesis and application of protective groups are essential for the stability and reactivity of complex molecules. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, used to protect hydroxyl groups, showcases innovative strategies in synthetic chemistry, particularly in carbohydrate chemistry. The Fsec group, due to its stability under acidic conditions and cleavability under mild basic conditions, highlights the importance of protective groups in the synthesis of biologically active compounds (Spjut, Qian, & Elofsson, 2010).
Antibacterial Activity and Structure-Activity Relationships
Compounds structurally similar to this compound, particularly arylfluoroquinolones, have been investigated for their antibacterial properties. These studies reveal that specific structural components, such as the substituents at the 1, 6, and 7 positions of the quinolone ring, significantly influence the antibacterial potency. Understanding these structure-activity relationships is vital for the design of new antibacterial agents with improved efficacy and safety profiles (Chu et al., 1985).
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c28-20-11-9-19(10-12-20)17-31-18-26(35(33,34)21-7-3-1-4-8-21)27(32)22-15-23(29)25(16-24(22)31)30-13-5-2-6-14-30/h1,3-4,7-12,15-16,18H,2,5-6,13-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLOUQRVIUDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)
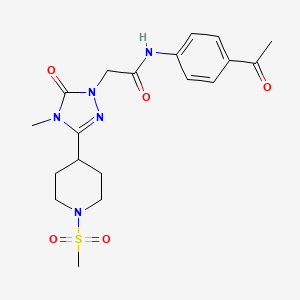
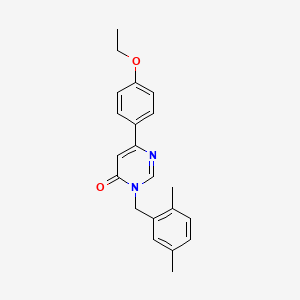
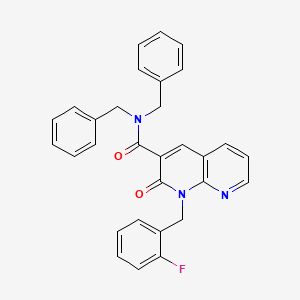
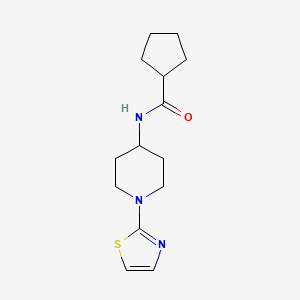
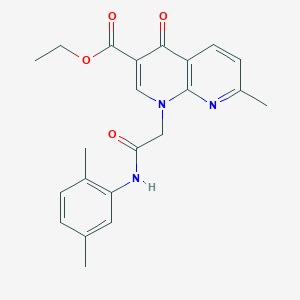
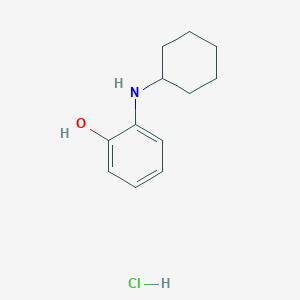




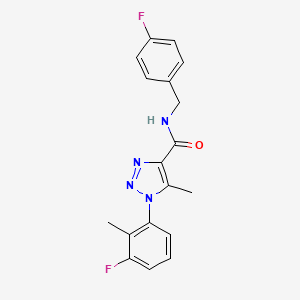

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
